2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Overview
Description
2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that features a triazole ring, a sulfanyl group, and a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with carbon disulfide, followed by cyclization with an appropriate aldehyde.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound under basic conditions.
Attachment of the Phenylpiperazine Moiety: The final step involves the reaction of the sulfanyl-triazole intermediate with 4-phenylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can undergo reduction to form a dihydrotriazole derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenylpiperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its triazole and phenylpiperazine moieties.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors. The phenylpiperazine moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-phenylpiperazin-1-yl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone
- 2-[(1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Uniqueness
What sets 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone apart is the presence of the amino group on the triazole ring, which can participate in additional hydrogen bonding interactions. This feature can enhance its binding affinity and specificity for certain biological targets, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6OS/c15-13-16-14(18-17-13)22-10-12(21)20-8-6-19(7-9-20)11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYJILHCQKZGMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NNC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301329119 | |
Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49825317 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
556027-33-9 | |
Record name | 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301329119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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